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Compound of Interest

Compound Name: (2,4-Dichlorothiazol-5-yl)methanol

Cat. No.: B068348

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorothiazol-5-yl)methanol is a chlorinated thiazole derivative with potential
applications as a building block in pharmaceutical and agrochemical synthesis. Its chemical
structure, featuring a dichlorinated thiazole ring and a hydroxymethyl group, suggests a unique
spectroscopic fingerprint. This technical guide provides a summary of its known properties and
outlines the standard methodologies for acquiring comprehensive spectroscopic data, including
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. While a complete, publicly available experimental dataset for this specific
compound is not currently available, this document serves as a foundational resource for
researchers undertaking its synthesis and characterization.

Compound Identification
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Property Value Reference

(2,4-Dichlorothiazol-5-

IUPAC Name
yl)methanol
CAS Number 170232-69-6
Molecular Formula C4H3CI2NOS
Molecular Weight 184.04 g/mol
] b, (Structure generated based on
Chemical Structure lraalt text

IUPAC name)

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following tables outline the
expected spectroscopic characteristics based on the chemical structure of (2,4-
Dichlorothiazol-5-yl)methanol. These predictions are derived from standard spectroscopic
principles and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)

Predicted Chemical Shift

Multiplicity Assighment
(5, ppm)
~4.8-5.0 Singlet -CHz- (Methylene protons)
~3.5 - 4.5 (broad) Singlet -OH (Hydroxyl proton)

13C NMR (Carbon NMR)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b068348?utm_src=pdf-body
https://www.benchchem.com/product/b068348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift (8, ppm)

Assignment

~155 - 160 C2 (Carbon adjacent to S and N, bonded to Cl)
~140 - 145 C4 (Carbon in the thiazole ring, bonded to CI)
C5 (Carbon in the thiazole ring, bonded to the
~130- 135
methanol group)
~55-60 -CH20H (Methanol carbon)

Mass Spectrometry (MS)

m/z Value Interpretation
[M]*- (Molecular ion peak with isotopic pattern
~183/185/187 _
for two chlorine atoms)
~148/150 [M-CII*
~152/154 [M - OCHs]*

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Functional Group

3200-3600 (broad)

O-H stretch (alcohol)

2850-3000 C-H stretch (alkane)
1500-1600 C=N stretch (thiazole ring)
1000-1100 C-O stretch (primary alcohol)
700-800 C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (2,4-Dichlorothiazol-5-yl)methanol.

NMR Spectroscopy
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or
equivalent).

Sample Preparation:

e Dissolve 5-10 mg of (2,4-Dichlorothiazol-5-yl)methanol in approximately 0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl sulfoxide-de, DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled with NOE (zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.5 s.

Spectral Width: 0 to 200 ppm.
Data Processing:
o Apply Fourier transformation to the acquired FID.

» Phase and baseline correct the resulting spectrum.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b068348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reference the spectrum to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16
ppm; DMSO-ds: dH = 2.50 ppm, dC = 39.52 ppm).

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap
instrument) coupled to an appropriate ionization source.

Sample Preparation:

e Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase solvent.

Acquisition Parameters (Electrospray lonization - ESI):

lonization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 300-350 °C.

Data Analysis:

« ldentify the molecular ion peak ([M]*- or [M+H]*).

e Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

o Propose fragmentation pathways for major fragment ions.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry.

e Record a background spectrum.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Analysis:

« ldentify characteristic absorption bands corresponding to the functional groups present in the
molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel chemical entity like (2,4-Dichlorothiazol-5-yl)methanol.
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General Workflow for Spectroscopic Characterization
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Figure 1: Logical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion
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A comprehensive spectroscopic characterization is imperative for the unequivocal identification
and quality assessment of (2,4-Dichlorothiazol-5-yl)methanol. This technical guide provides
the foundational information and standardized protocols necessary for researchers to obtain
and interpret the NMR, MS, and IR data for this compound. The successful application of these
methodologies will enable the confirmation of its molecular structure and purity, thereby
facilitating its use in further research and development endeavors.

 To cite this document: BenchChem. [Spectroscopic Profile of (2,4-Dichlorothiazol-5-
yl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068348#2-4-dichlorothiazol-5-yl-methanol-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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